Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the indole ring, which imparts unique chemical and biological properties. Indole derivatives are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, anticancer, and antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with indole-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzo[d]thiazole amides: These compounds share a similar fluorobenzoyl group and exhibit antimicrobial and antifungal activities.
Fluorine-containing 6,7-dihydrobenzisoxazolones: These compounds also contain fluorine and are known for their biological activities, including antitumor and anti-inflammatory effects.
Uniqueness
Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 1-(3-fluorobenzoyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFPCLBUSPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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